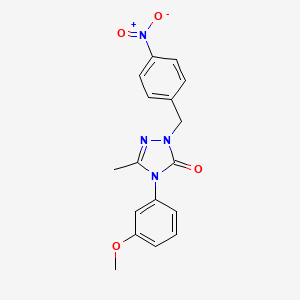

4-(3-methoxyphenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

CAS No.: 860786-27-2

Cat. No.: VC5664238

Molecular Formula: C17H16N4O4

Molecular Weight: 340.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860786-27-2 |

|---|---|

| Molecular Formula | C17H16N4O4 |

| Molecular Weight | 340.339 |

| IUPAC Name | 4-(3-methoxyphenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C17H16N4O4/c1-12-18-19(11-13-6-8-14(9-7-13)21(23)24)17(22)20(12)15-4-3-5-16(10-15)25-2/h3-10H,11H2,1-2H3 |

| Standard InChI Key | IYGWRXFMMHFTIE-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a 1,2,4-triazol-3-one core substituted at positions 2, 4, and 5. Key substituents include:

-

Position 2: A 4-nitrobenzyl group (-CH₂C₆H₄NO₂), introducing electron-withdrawing properties.

-

Position 4: A 3-methoxyphenyl moiety (-C₆H₄OCH₃), contributing steric bulk and potential hydrogen-bonding capacity.

-

Position 5: A methyl group (-CH₃), enhancing hydrophobic interactions.

This substitution pattern distinguishes it from simpler triazole derivatives such as 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 85562-69-2), which lacks the nitrobenzyl group and has a para-methoxy substitution .

Spectroscopic Characterization

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous triazoles exhibit distinct spectral signatures:

-

¹H NMR: Methyl groups typically resonate at δ 2.3–2.6 ppm, while aromatic protons appear between δ 6.8–7.9 ppm depending on substitution .

-

¹³C NMR: The triazolone carbonyl carbon is observed near δ 165–170 ppm, with aromatic carbons in the δ 110–160 range .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely involves:

-

Formation of the triazolone core via cyclization of thiosemicarbazides or hydrazine derivatives.

-

Introduction of substituents through nucleophilic substitution or coupling reactions.

A related synthesis route for 4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves refluxing chalcone derivatives with thiosemicarbazide under basic conditions . For the target compound, a nitrobenzyl group could be introduced via alkylation of a triazolone intermediate using 4-nitrobenzyl bromide.

Optimization Challenges

-

Nitro group stability: The 4-nitrobenzyl moiety may necessitate mild reaction conditions to prevent reduction or decomposition.

-

Regioselectivity: Ensuring correct substitution at position 2 requires careful control of stoichiometry and reaction time.

Physicochemical Properties

Experimental Data for Analogous Compounds

Computational Predictions

-

LogP: ~2.1 (indicating moderate lipophilicity, suitable for membrane penetration).

-

Hydrogen Bond Acceptors: 7 (triazolone carbonyl, nitro group, methoxy oxygen).

Research Applications and Future Directions

Antifungal and Antibacterial Screening

Triazole derivatives exhibit broad-spectrum antimicrobial activity. The nitro group in the target compound could potentiate activity against Gram-negative bacteria by improving membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume